6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes methoxy groups, a phenyl ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the tetrahydroisoquinoline core, while the Pomeranz–Fritsch–Bobbitt cyclization helps in constructing the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, especially nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.
Scientific Research Applications
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, which can lead to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl) [3,4-dihydro-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2(1H)-isoquinolinyl]methanone (CIQ)
- (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H28N2O4S |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C26H28N2O4S/c1-29-22-11-7-8-12-23(22)32-17-21-20-16-25(31-3)24(30-2)15-18(20)13-14-28(21)26(33)27-19-9-5-4-6-10-19/h4-12,15-16,21H,13-14,17H2,1-3H3,(H,27,33) |
InChI Key |
YYLGRMCTCQDGDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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